molecular formula C6H10O6 B7907972 Glucono-6-lactone

Glucono-6-lactone

Cat. No.: B7907972
M. Wt: 178.14 g/mol
InChI Key: WTXGYGWMPUGBAL-SQOUGZDYSA-N
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Description

Glucono-6-lactone (G6L), also known as D-glucono-δ-lactone or gluconolactone, is a cyclic ester (lactone) derived from gluconic acid. Its molecular formula is C₆H₁₀O₆, with a molar mass of 178.14 g/mol . G6L is widely used as a food additive (E575) for its mild acidifying properties, acting as a leavening agent in baked goods, tofu coagulant, and pH regulator in dairy products . It is synthesized via the oxidation of glucose, followed by lactonization under controlled conditions.

Key properties:

  • CAS No.: 90-80-2
  • Synonyms: δ-gluconolactone, D-glucono-1,5-lactone, GDL (trade name) .
  • Purity: ≥99% (pharmaceutical/food grade) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4S,5R,6R)-3,4,5,6-tetrahydroxyoxepan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O6/c7-2-1-12-6(11)5(10)4(9)3(2)8/h2-5,7-10H,1H2/t2-,3-,4+,5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTXGYGWMPUGBAL-SQOUGZDYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C(=O)O1)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]([C@@H]([C@H](C(=O)O1)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

Glucose undergoes oxidation at the primary hydroxyl group, forming gluconic acid, which cyclizes intramolecularly to GDL. The reaction occurs in polar aprotic solvents (e.g., methanol, dioxane) at 40–100°C under oxygen flow. Catalysts are typically supported on activated carbon, silica, or alumina.

Table 1: Performance of Pd-Based Catalysts in Glucose Oxidation

Catalyst SystemSolventTemp (°C)Time (h)Glucose Conversion (%)GDL Yield (%)Selectivity (%)
Pd/C (5% Pd)Methanol401.5624877
Pd-Pb/C (1:2 atomic)Dimethoxyethane701878395
Pd-SiO₂ (5% Pd)N-Methylpyrrolidone1000.67473983

Post-reaction acid treatment (e.g., ion-exchange resins) further increases yield by converting residual glucono-γ-lactone to δ-lactone. This method achieves industrial-scale efficiency but requires costly catalysts and stringent oxygen control.

Microbial Fermentation via Aspergillus niger

GDL production via submerged fermentation of glucose using Aspergillus niger is a biosynthetic route compliant with organic processing standards. The fungus secretes glucose oxidase, catalyzing glucose oxidation to gluconic acid, which equilibrates with GDL in aqueous solution.

Process Overview

  • Fermentation Conditions : pH 5.5–6.5, 30–35°C, aerobic agitation.

  • Downstream Processing : Gluconic acid solution is concentrated and crystallized at 30–70°C to precipitate GDL.

Advantages and Limitations

  • Yield : ~80–85% after crystallization.

  • Sustainability : Uses renewable substrates but requires sterile conditions and prolonged fermentation times (24–48 h).

Enzymatic Oxidation with Glucose Oxidase

Although less common industrially, enzymatic oxidation employs immobilized glucose oxidase (GOx) and catalase to convert glucose to gluconic acid. The reaction occurs in buffered aqueous solutions (pH 6–7) at 25–37°C.

Table 2: Enzymatic vs. Microbial Yields

ParameterEnzymatic OxidationMicrobial Fermentation
Reaction Time4–6 h24–48 h
GDL Purity≥98%95–97%
ScalabilityLimited by enzyme costHigh

This method avoids metal catalysts but faces economic barriers due to enzyme production costs.

Acid Hydrolysis of Calcium Gluconate

A traditional two-step process involves:

  • Acidification : Calcium gluconate treated with sulfuric acid yields gluconic acid.

  • Crystallization : Gluconic acid is heated to induce lactonization.

Key Challenges

  • Byproduct Formation : Calcium sulfate precipitates require filtration.

  • Energy Intensity : High temperatures (70–90°C) needed for crystallization.

UV-Photocatalyzed Oxidation with H₂O₂

A novel method described in CN102367244B utilizes UV light (254 nm) and hydrogen peroxide to oxidize glucose in aqueous solution. The radical-driven reaction achieves 95.8% yield at 50°C in 2 h, outperforming conventional methods.

Reaction Optimization

  • H₂O₂ Concentration : 8–12% (w/v).

  • pH : Maintained at 3–4 using ion-exchange resins.

Comparative Analysis of Preparation Methods

Table 3: Industrial Viability Assessment

MethodYield (%)CostScalabilityOrganic Compliance
Chemical Oxidation83–95HighHighNo
Microbial Fermentation80–85ModerateHighYes
UV-H₂O₂ Photocatalysis95.8LowModeratePending

Chemical Reactions Analysis

Non-Enzymatic Hydrolysis of GDL

In aqueous solutions, GDL undergoes spontaneous hydrolysis to form gluconic acid, establishing a pH-dependent equilibrium between the lactone and acid forms . This reaction is accelerated by heat and alkaline conditions .
Reaction:

Glucono-δ-lactone+H2OGluconic acid\text{Glucono-δ-lactone} + \text{H}_2\text{O} \rightleftharpoons \text{Gluconic acid}

Key Factors:

  • pH Influence: Hydrolysis decreases pH due to gluconic acid formation, utilized in food acidification (e.g., tofu production) .

  • Kinetics: Complete hydrolysis at pH 11 occurs within 5–10 minutes .

Enzymatic Hydrolysis of 6-Phosphoglucono-D-lactone

In the oxidative pentose phosphate pathway (oxiPPP), 6-phosphogluconolactonase (PGLS) catalyzes the hydrolysis of 6-phosphoglucono-D-lactone (δ-6PGL) to 6-phosphogluconic acid, preventing toxic γ-6PGL accumulation .
Reaction:

δ-6-Phosphoglucono-D-lactone+H2OPGLS6-Phosphogluconic acid\delta\text{-6-Phosphoglucono-D-lactone} + \text{H}_2\text{O} \xrightarrow{\text{PGLS}} \text{6-Phosphogluconic acid}

Mechanism:

  • Proton transfer from a histidine residue facilitates nucleophilic attack on the lactone’s ester bond .

  • Stabilization of intermediates by arginine residues and glycine backbone amines .

Production via Glucose-6-Phosphate Dehydrogenase (G6PD)

In the oxiPPP, G6PD oxidizes glucose-6-phosphate to δ-6PGL, generating NADPH .
Reaction:

β-D-Glucose 6-phosphate+NADP+G6PDδ-6-Phosphoglucono-D-lactone+NADPH+H+\beta\text{-D-Glucose 6-phosphate} + \text{NADP}^+ \xrightarrow{\text{G6PD}} \delta\text{-6-Phosphoglucono-D-lactone} + \text{NADPH} + \text{H}^+

Biological Role:

  • Supplies NADPH for biosynthetic reactions and antioxidant defense .

Isomerization and Stability

δ-6PGL undergoes intramolecular rearrangement to form γ-6PGL, a stable byproduct that cannot proceed through the oxiPPP . This isomerization is suppressed by PGLS, ensuring metabolic flux toward NADPH and ribose-5-phosphate .

Consequences of Accumulation:

  • γ-6PGL inhibits protein phosphatase 2A (PP2A), activating AMPK and altering cellular energy sensing .

  • Unhydrolyzed δ-6PGL reacts with nucleophiles (e.g., histidine residues), causing protein modifications .

Acidification and Leavening

GDL’s slow hydrolysis in water provides controlled acid release, used in:

  • Cheesemaking: pH reduction for curd formation (e.g., feta) .

  • Bakery: Leavening via CO₂ generation when combined with bicarbonates .

Tofu Coagulation

GDL denatures soybean proteins by neutralizing surface charges, enabling hydrophobic interactions and gel formation .

Table 1: Key Enzymatic Reactions

ReactionEnzymeProductsRole
Glucose → GDL + H₂O₂Glucose oxidaseGDL, H₂O₂Food preservation
δ-6PGL → 6-Phosphogluconate6-Phosphogluconolactonase6PGNADPH synthesis
Glucose-6-P → δ-6PGLG6PDδ-6PGL, NADPHoxiPPP initiation

Table 2: Hydrolysis Kinetics

CompoundConditionsHalf-LifeProduct
GDLpH 7, 25°C~60 minGluconic acid
GDLpH 11, 25°C<5 minGluconic acid
δ-6PGLPhysiological pHSeconds6-Phosphogluconate

Mechanistic Insights

  • PGLS Active Site: Utilizes an α/β hydrolase fold with catalytic histidine for proton transfer .

  • γ-6PGL Toxicity: Accumulation disrupts redox balance and promotes protein adducts, necessitating rapid PGLS activity .

Scientific Research Applications

Chemical Properties and Production

Glucono-6-lactone is produced through the aerobic oxidation of glucose, typically facilitated by the enzyme glucose oxidase. The reaction generates hydrogen peroxide as a byproduct:

C6H12O6+O2C6H10O6+H2O2C_6H_{12}O_6+O_2\rightarrow C_6H_{10}O_6+H_2O_2

Upon hydrolysis in water, GDL converts to gluconic acid:

C6H10O6+H2OC6H12O7C_6H_{10}O_6+H_2O\rightarrow C_6H_{12}O_7

This conversion is crucial as it underpins many of its applications, particularly in food technology where the acidification properties of gluconic acid are utilized.

Food Industry Applications

2.1. Food Additive

GDL is widely used as a food additive (E575) for its properties as a sequestrant, acidifier, and curing agent. Its ability to hydrolyze into gluconic acid allows it to impart a tangy flavor to foods while maintaining a pH-neutral profile in its lactone form. This characteristic makes it suitable for various products:

Food Category Application
Dairy ProductsCoagulant for cheese (e.g., feta)
BakeryLeavening agent
Meat ProductsCuring agent
TofuGelling agent
SaucesFlavor enhancer

2.2. Textural Improvement

Recent studies have demonstrated that GDL can enhance the textural properties of plant-based meat products when combined with transglutaminase. For instance, a study published in Foods highlighted that the addition of GDL improved cooking loss and water holding capacity in plant-based patties, contributing to better mouthfeel and sensory attributes .

Biochemical Applications

3.1. Metabolic Pathway Involvement

In biochemistry, GDL plays a significant role as a metabolic intermediate in the pentose phosphate pathway (PPP). It is produced from glucose-6-phosphate by the enzyme glucose-6-phosphate dehydrogenase (G6PD), which is crucial for generating NADPH, a key reducing agent in biosynthetic reactions:

Glucose 6 phosphate+NADP+Glucono 6 lactone+NADPH+H+\text{Glucose 6 phosphate}+NADP^+\rightarrow \text{Glucono 6 lactone}+NADPH+H^+

This pathway is vital for cellular processes such as nucleotide synthesis and fatty acid metabolism .

Case Studies

4.1. Application in Plant-Based Foods

A comprehensive review on the application of GDL in food systems indicated its effectiveness in improving the quality of various food products, particularly in dairy and meat alternatives . The study emphasizes that GDL not only acts as a coagulant but also enhances flavor profiles and shelf-life stability.

4.2. Inhibition Studies

Research has shown that GDL can inhibit specific enzymes such as amygdalin beta-glucosidase at concentrations around 1 mM, indicating potential uses in controlling enzymatic reactions in food preservation and processing .

Mechanism of Action

Glucono-6-lactone exerts its effects primarily through its hydrolysis to gluconic acid. This hydrolysis process lowers the pH of the surrounding environment, which can influence various biochemical and industrial processes. The compound also acts as a sequestrant, binding to metal ions and preventing their participation in unwanted reactions .

Comparison with Similar Compounds

D-Glucurono-6,3-lactone (Glucuronolactone)

Molecular Formula: C₆H₈O₆ CAS No.: 32449-92-6 Key Differences:

  • Structure : A γ-lactone (five-membered ring) derived from glucuronic acid, compared to G6L’s δ-lactone (six-membered ring) .
  • Applications :
    • Used in energy drinks for its purported detoxification and collagen synthesis benefits .
    • Structural component in connective tissues and heparin biosynthesis .
  • Safety : Generally recognized as safe (GRAS) but linked to controversial claims in energy drink formulations .
Property G6L Glucuronolactone
Lactone Type δ-lactone γ-lactone
Primary Use Food additive (E575) Energy drinks, pharmaceuticals
CAS No. 90-80-2 32449-92-6
Regulatory Status FDA-approved (GRAS) GRAS with restrictions

6-Phosphogluconolactone

Molecular Formula : C₆H₁₁O₉P
Key Differences :

  • Function : Intermediate in the pentose phosphate pathway, essential for NADPH production and nucleotide synthesis .
  • Structure : Phosphorylated derivative of G6L, with a phosphate group at the C6 position .
  • Applications: Not used industrially; critical in cellular metabolism and redox balance .
Property G6L 6-Phosphogluconolactone
Bioactivity pH regulation Metabolic intermediate
Industrial Use Food, pharmaceuticals None (research only)

D-Glucono-1,5-lactone (Isomeric Form)

Molecular Formula: C₆H₁₀O₆ CAS No.: 90-80-2 (same as G6L, but structural isomer) Key Differences:

  • Ring Position : Lactone ring forms between C1 and C5, versus C6 and C1 in G6L .
  • Stability : Less stable in aqueous solutions compared to G6L, leading to faster hydrolysis .
  • Applications: Limited commercial use; studied in isotopic labeling (e.g., ¹³C₆ variants for metabolic tracing) .
Property G6L 1,5-Gluconolactone
Ring Closure C6-C1 C1-C5
Stability High (slow hydrolysis) Low (rapid hydrolysis)

Research Findings and Industrial Relevance

  • G6L in Food Science :

    • Reduces bitterness in soy products by gradual acid release (pH ~2.4–3.1) .
    • Extends shelf life in meats by inhibiting microbial growth .
  • Analytical Methods :

    • G6L purity is tested via alkaline cupric tartrate titration, with ≤0.5% reducing substances and ≤2 mg/kg lead allowed .

Q & A

Q. What are the standard methods for synthesizing high-purity Glucono-6-lactone in laboratory settings?

High-purity this compound is typically synthesized by crystallizing D-gluconic acid from aqueous solutions under controlled conditions. The process involves adjusting pH and temperature to favor lactone formation. Purity criteria require ≥99% D-glucose content, ≤0.5% reducing substances, and trace metal limits (e.g., ≤4 mg/kg lead). Analytical standards (e.g., HPLC-grade) should be used for validation .

Q. Which analytical techniques are recommended for quantifying this compound in enzymatic assays?

Photometric methods coupled with enzymatic reactions are widely used. For example, invertase assays leverage the conversion of sucrose to glucose, followed by glucose dehydrogenase-mediated oxidation to D-glucono-6-lactone, with NADH production measured at 340 nm. Calibration curves and kinetic monitoring ensure accuracy . HPLC with refractive index detection is also effective for separating lactones from sugars .

Q. How should researchers handle safety protocols for this compound in laboratory environments?

While this compound is classified as non-hazardous under GHS, standard laboratory precautions apply. Use personal protective equipment (PPE), avoid inhalation/ingestion, and store in airtight containers. Safety data sheets (SDS) should be reviewed for handling specifics, though no pictograms or hazard statements are typically required .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicological data for this compound across studies?

Contradictions may arise from variations in experimental models (e.g., animal vs. in vitro), dosage ranges, or exposure durations. To address this, systematically compare study designs (e.g., OECD guidelines), validate findings via Ames tests (as done by NTP), and apply meta-analysis frameworks to reconcile discrepancies. Cross-referencing regulatory evaluations (e.g., FAO/WHO, FDA) provides additional context .

Q. What experimental strategies optimize the use of this compound in enzymatic reaction systems?

Optimize pH (5.0–7.0), temperature (25–37°C), and cofactor concentrations (e.g., NAD⁺) to enhance reaction efficiency. Kinetic studies using stopped-flow techniques can elucidate rate-limiting steps. Pre-incubation of enzymes with lactones may stabilize active conformations, as shown in glucose dehydrogenase assays .

Q. How does this compound interact with biological membranes, and what methodologies assess its permeability?

Use Franz diffusion cells or artificial lipid bilayers to measure permeability. Fluorescently tagged lactones or radiolabeled isotopes (e.g., ¹⁴C) enable tracking across membranes. Molecular dynamics simulations can model interactions with phospholipid headgroups, validated via spectroscopic methods (e.g., FTIR) .

Q. What interdisciplinary approaches integrate this compound into pharmacology and environmental science?

In pharmacology, study its role in drug conjugation (e.g., prodrug activation) using metabolomic profiling. In environmental science, assess biodegradation pathways via LC-MS and microbial community analysis. Cross-disciplinary collaborations can explore its chelating properties in heavy metal remediation .

Q. What challenges arise in regulatory compliance for this compound in global research applications?

Varied regulatory frameworks (e.g., FDA GRAS vs. EU E575) necessitate jurisdiction-specific toxicity dossiers. Compile data from OECD reports, EPA assessments, and IARC monographs. Address gaps in inhalation toxicity and chronic exposure studies to meet evolving standards .

Methodological Resources

  • Literature Search Strategies : Use synonyms (e.g., "D-Glucono-δ-lactone," "Glyconic acid") and Boolean operators in databases like SCI-EXPANDED and ProQuest. Filter by WC/SU codes (e.g., "Pharmacology," "Environmental Sciences") and include animal models (e.g., Danio rerio) for ecotoxicology .
  • Data Interpretation : Apply PICOT frameworks to structure research questions, emphasizing outcomes (e.g., "How does lactone concentration [I] affect enzyme kinetics [O] in vitro [P]?"). Use mixed-methods approaches to triangulate quantitative and qualitative findings .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glucono-6-lactone
Reactant of Route 2
Reactant of Route 2
Glucono-6-lactone

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